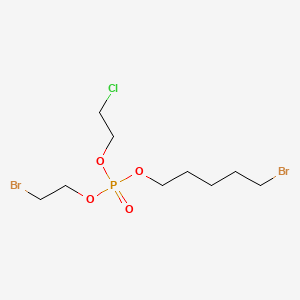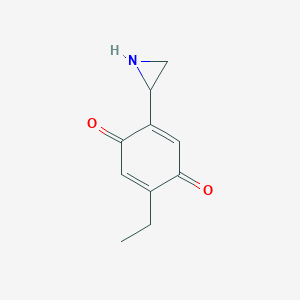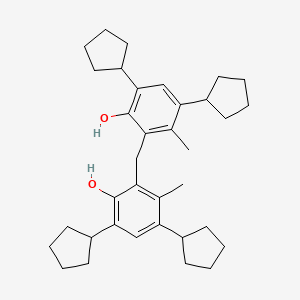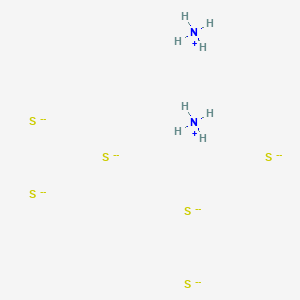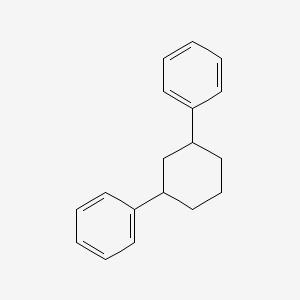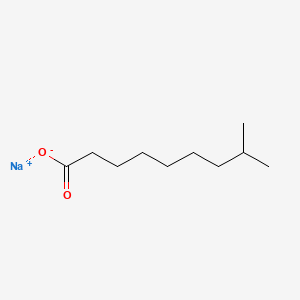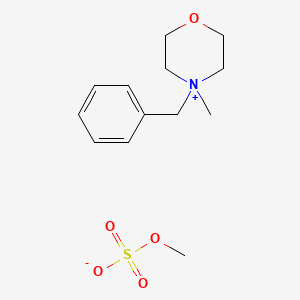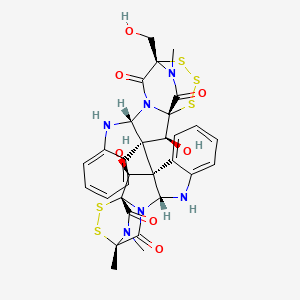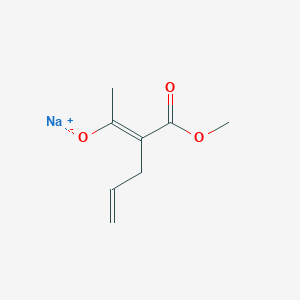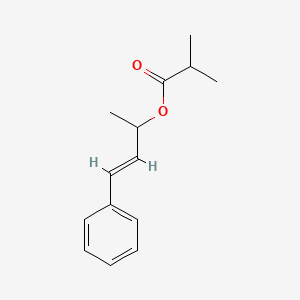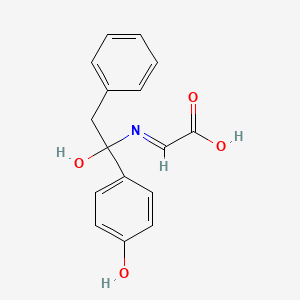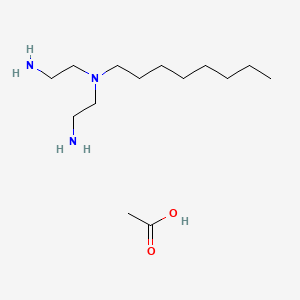
N-(2-Aminoethyl)-N-octylethylenediamine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N-octylethylenediamine acetate: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an aminoethyl group and an octyl chain attached to the ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-octylethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve additional steps, such as distillation or extraction, to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N-octylethylenediamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
科学研究应用
N-(2-Aminoethyl)-N-octylethylenediamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N-octylethylenediamine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the aminoethyl and octyl groups allows the compound to interact with hydrophobic and hydrophilic regions of biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)acetamide
- Tris(2-aminoethyl)amine
Uniqueness
N-(2-Aminoethyl)-N-octylethylenediamine acetate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic behavior is desired, such as in the formulation of surfactants and emulsifiers. Additionally, the combination of aminoethyl and octyl groups provides a versatile platform for further chemical modifications, enhancing its utility in various research and industrial applications.
属性
CAS 编号 |
93839-36-2 |
|---|---|
分子式 |
C14H33N3O2 |
分子量 |
275.43 g/mol |
IUPAC 名称 |
acetic acid;N'-(2-aminoethyl)-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
InChI 键 |
YELHSVCMXACFML-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCN)CCN.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


